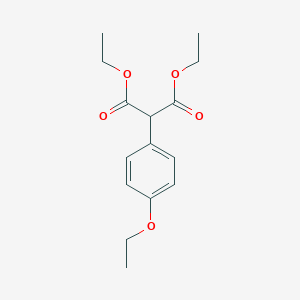

Diethyl 4-ethoxyphenylmalonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-(4-ethoxyphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBAEXJSFLVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574121 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-69-5 | |

| Record name | Diethyl (4-ethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 4-Ethoxyphenylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a core synthetic pathway for producing diethyl 4-ethoxyphenylmalonate, a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. Drawing upon established principles of organic chemistry, this document details a robust synthetic route, offering insights into the experimental protocols, reaction mechanisms, and key considerations for successful synthesis.

Introduction: The Significance of Substituted Malonates

Substituted diethyl malonates are cornerstone building blocks in organic synthesis, most notably in the preparation of barbiturates and other heterocyclic compounds of medicinal importance.[1][2][3] The 4-ethoxyphenyl moiety is a common structural feature in a range of biologically active molecules. The combination of these two components in this compound creates a versatile intermediate for accessing a diverse array of target structures in drug discovery and development. This guide will focus on a logical and widely applicable synthetic strategy: the alkylation of diethyl malonate.

Core Synthetic Pathway: Alkylation of Diethyl Malonate

The most direct and common approach for the synthesis of this compound is the alkylation of diethyl malonate with a suitable 4-ethoxybenzyl halide. This reaction is a classic example of malonic ester synthesis, which relies on the acidity of the α-proton of the malonic ester to form a nucleophilic enolate, followed by an SN2 reaction with an electrophile.[4]

The overall transformation can be depicted as follows:

Figure 1: General workflow for the synthesis of this compound via alkylation.

Mechanistic Insights

-

Enolate Formation: The synthesis commences with the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups) by a strong base. Sodium ethoxide is a commonly used base for this purpose as it is readily prepared from sodium metal and absolute ethanol.[4][5] The resulting enolate is a potent nucleophile, stabilized by resonance delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

-

Nucleophilic Substitution: The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of the 4-ethoxybenzyl halide (e.g., 4-ethoxybenzyl bromide or chloride) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond and yields the desired this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on well-established methods for the alkylation of diethyl malonate and should be adapted and optimized based on laboratory conditions and the specific reactivity of the chosen reagents.[4][6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium Metal | 22.99 | 2.3 g | 0.1 mol | Handle with care, highly reactive with water. |

| Absolute Ethanol | 46.07 | 50 mL | - | Must be anhydrous. |

| Diethyl Malonate | 160.17 | 16.0 g | 0.1 mol | - |

| 4-Ethoxybenzyl Bromide | 215.09 | 21.5 g | 0.1 mol | Can be synthesized from 4-ethoxyphenylmethanol. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

| Saturated Sodium Chloride Solution | - | As needed | - | For washing. |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.[4] Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via a dropping funnel with continuous stirring. A white precipitate of the sodium salt of diethyl malonate may form.[6]

-

Alkylation: After the addition of diethyl malonate is complete, add 4-ethoxybenzyl bromide dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Completion and Workup: After the addition of the alkyl halide, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Characterization: Purify the crude product by vacuum distillation. Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

-

Anhydrous Conditions: The success of this reaction is highly dependent on anhydrous conditions. Any moisture will react with the sodium ethoxide and the malonate enolate, reducing the yield.

-

Choice of Base: While sodium ethoxide is standard, other strong bases like sodium hydride can also be used.[7]

-

Alkylating Agent: 4-Ethoxybenzyl bromide is generally more reactive than the corresponding chloride. The purity of the alkylating agent is crucial for a clean reaction.

-

Dialkylation: A potential side reaction is the dialkylation of the malonate. Using a 1:1 molar ratio of the malonate enolate to the alkylating agent helps to minimize this.

Conclusion

The synthesis of this compound via the alkylation of diethyl malonate is a robust and reliable method that utilizes fundamental principles of organic chemistry.[4] By carefully controlling the reaction conditions and using high-purity reagents, researchers can efficiently produce this valuable intermediate for further synthetic applications in the pharmaceutical and chemical industries.

References

-

BenchChem. The Synthesis of Phenobarbital: A Technical Guide.

-

ThaiScience. Synthesis of Phenobarbital, An anticonvulsant Drug.

-

BenchChem. Synthesis of phenobarbital from diethyl phenylmalonate detailed protocol.

-

Hooghly Women's College. Phenobarbital.

-

Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

Slideshare. Manufacturing of Phenol Barbital.

-

Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.

-

ChemicalBook. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

-

Google Patents. CN115925543A - Synthesis method of diethyl phenylethylmalonate.

-

BenchChem. Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions.

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester.

-

Sciencemadness.org. Synthesis of diethyl diethylmalonate.

-

ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.

-

Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.

-

Sigma-Aldrich. 4-Ethoxyphenylacetic acid | 4919-33-9.

-

ChemicalBook. Diethyl phenylmalonate synthesis.

-

Fisher Scientific. 4-Ethoxyphenylacetic acid, 98%.

-

China Cheap CAS:4919-33-9 | 4-Ethoxyphenylacetic Acid Manufacturers Suppliers Factory.

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification.

-

ResearchGate. Reagents and conditions: (i) diethyl malonate, piperidine, glacial...

-

MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Diethyl 4-Ethoxyphenylmalonate: Synthesis, Characterization, and Experimental Protocols

This guide provides an in-depth technical overview of Diethyl 4-Ethoxyphenylmalonate, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis and analytical characterization. We will explore the logic of experimental design, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction and Strategic Importance

This compound belongs to the class of disubstituted malonic esters, which are foundational building blocks in synthetic organic chemistry. The presence of the 4-ethoxyphenyl moiety makes it a valuable precursor for a range of more complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The ethoxy group can modulate properties such as lipophilicity and metabolic stability in target molecules. Understanding the precise synthesis and characterization of this intermediate is paramount for ensuring the purity, yield, and ultimate success of multi-step synthetic campaigns.

Synthesis Pathway: Palladium-Catalyzed C-C Bond Formation

The synthesis of arylmalonates is efficiently achieved through modern cross-coupling reactions. The following protocol details a robust and widely applicable palladium-catalyzed arylation of diethyl malonate. This method is chosen for its high efficiency and functional group tolerance compared to classical methods that may require harsher conditions.

Causality in Experimental Design:

-

Catalyst System: A palladium(0) source, such as Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), is used to initiate the catalytic cycle. It is paired with a sterically hindered and electron-rich phosphine ligand, like di-tert-butyl(neopentyl)phosphine (DTBNpP), which promotes the crucial reductive elimination step and stabilizes the palladium catalyst, preventing its decomposition.

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate diethyl malonate, forming the requisite nucleophilic enolate. Its insolubility necessitates a heterogeneous reaction, but its strength ensures complete and rapid enolate formation.

-

Solvent Choice: Toluene is an excellent solvent for this reaction as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[1] It is also crucial to use anhydrous (dry) solvents to prevent quenching of the sodium hydride and the reactive enolate intermediate.

Experimental Protocol: Synthesis

Reaction: Arylation of Diethyl Malonate with 4-Bromoethoxyphenylethane

-

Inert Atmosphere Preparation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add Pd(dba)₂ (0.01 mmol, 1 mol%), DTBNpP (0.02 mmol, 2 mol%), and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol).

-

Sealing and Reagent Addition: Seal the vial with a septum-lined cap and purge with an inert gas (Argon or Nitrogen). Using syringes, add anhydrous toluene (1.0 mL), followed by 4-bromoethoxyphenylethane (1.0 mmol) and diethyl malonate (1.2 mmol).

-

Reaction Execution: Place the sealed vial in a preheated oil bath at 70 °C and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up and Purification:

-

After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure (in vacuo) to obtain the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its handling, storage, and application in further reactions. The data below is compiled from established chemical databases for closely related structures and provides a reliable estimate for the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | - |

| Molecular Weight | 264.32 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | ~185 °C (estimated) | [2] |

| Density | ~1.07 g/cm³ @ 20°C (estimated) | [2] |

| Solubility | Immiscible in water; Soluble in organic solvents (e.g., ethanol, ether, toluene) | [2] |

| Refractive Index | ~1.49-1.51 (estimated) | [4] |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral data and provide standardized protocols for their acquisition. The correlation between the proposed structure and the spectral data serves as a self-validating confirmation of the compound's identity and purity.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Expected Signals:

-

δ 7.10-7.30 (d, 2H): Aromatic protons ortho to the oxygen atom. They appear as a doublet due to coupling with the meta protons.

-

δ 6.80-7.00 (d, 2H): Aromatic protons meta to the oxygen atom. They appear as a doublet and are shifted upfield relative to the ortho protons due to the electron-donating effect of the ethoxy group.

-

δ 4.50 (s, 1H): The methine proton (-CH(COOEt)₂). This is a characteristic singlet as it has no adjacent protons to couple with.

-

δ 4.20 (q, 4H): The methylene protons of the two ethyl ester groups (-OCH₂CH₃). They appear as a quartet due to coupling with the three protons of the adjacent methyl groups.

-

δ 4.05 (q, 2H): The methylene protons of the ethoxy group on the phenyl ring (-OCH₂CH₃). This quartet is distinct from the ester methylenes.

-

δ 1.40 (t, 3H): The methyl protons of the ethoxy group on the phenyl ring (-OCH₂CH₃). They appear as a triplet.

-

δ 1.25 (t, 6H): The methyl protons of the two ethyl ester groups (-OCH₂CH₃). They appear as a triplet.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative proton ratios.

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

-

~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the ethyl and ethoxy groups.

-

~1735 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the ester carbonyl group.[5]

-

~1610, 1510 cm⁻¹ (C=C stretch): Aromatic ring C=C stretching vibrations.

-

~1250 cm⁻¹ (C-O stretch): Asymmetric C-O-C stretching of the aryl ether and the ester groups.

-

~1040 cm⁻¹ (C-O stretch): Symmetric C-O-C stretching.

Protocol for FTIR Analysis (Neat Liquid):

-

Sample Preparation: Place one drop of the pure liquid compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 264.32).

-

Key Fragments:

-

M-45 (m/z = 219): Loss of an ethoxy radical (•OCH₂CH₃).

-

M-73 (m/z = 191): Loss of a carbethoxy radical (•COOCH₂CH₃).[6]

-

m/z = 135: A significant fragment corresponding to the 4-ethoxyphenonium ion or a related tropylium-like structure, formed by cleavage of the bond between the aromatic ring and the malonate center.[6][7]

-

Protocol for EI-MS Analysis:

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.

-

Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.[6][7]

-

Mass Analysis: Scan a mass range (e.g., m/z 40-500) using a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate the mass spectrum, plotting relative abundance against m/z.

Structure-Spectra Correlation Diagram

Caption: Correlation of molecular structure with key spectroscopic data.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions used for related laboratory chemicals.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[9][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[8][10]

References

- Thermo Fisher Scientific. (2021). Safety Data Sheet: Diethyl (ethoxymethylene)

- Fisher Scientific. (2021).

- Fisher Scientific. (2021).

- Fisher Scientific. (2021).

- Alfa Aesar. (2021).

- Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [URL: https://www.mdpi.com/1420-3049/4/1/62]

- National Institute of Standards and Technology. NIST Chemistry WebBook: Diethyl malonate. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C105533]

- PubChem. Compound Summary for CID 2785178, Diethyl 2-(4-methoxyphenyl)malonate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2785178]

- PubChem. Compound Summary for CID 232045, Diethyl 2-(4-Methoxybenzyl)malonate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/232045]

- PubChem. Compound Summary for CID 66514, Diethyl phenylmalonate. [URL: https://pubchem.ncbi.nlm.nih.

- Semmes, J. G., Bevans, S. L., Mullins, C. H., & Shaughnessy, K. H. (2015). Synthesis of Diethyl Phenylmalonate. Tetrahedron Letters, 56(23), 3447-3450. [URL: provided by grounding tool, referenced via ChemicalBook]

- National Institute of Standards and Technology. NIST Chemistry WebBook: IR Spectrum of Diethyl malonate. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C105533&Type=IR-SPEC&Index=1#IR-SPEC]

- ResearchGate. (2017). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [URL: https://www.researchgate.

- PubChem. Compound Summary for CID 7761, Diethyl malonate. [URL: https://pubchem.ncbi.nlm.nih.

- ResearchGate. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [URL: https://www.researchgate.

- Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [URL: provided by grounding tool]

Sources

- 1. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Diethyl 2-(4-ethoxyphenyl)propanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, arylmalonic esters represent a class of highly valuable intermediates. Their unique structural motif, featuring a prochiral center and two activatable ester functionalities, allows for the construction of complex molecular architectures. This guide focuses on a specific member of this family, Diethyl 2-(4-ethoxyphenyl)propanedioate , a compound poised for significant applications in drug discovery and development. While direct experimental data for this specific ethoxy derivative is sparse in publicly accessible literature, this guide will provide a comprehensive overview based on the well-documented properties and reactivity of its close chemical analog, Diethyl 2-(4-methoxyphenyl)propanedioate, and the broader class of arylmalonates.

Nomenclature and Identification:

-

Systematic IUPAC Name: Diethyl 2-(4-ethoxyphenyl)propanedioate

-

Common Name: Diethyl 4-ethoxyphenylmalonate

-

CAS Number: While a specific CAS number for the ethoxy derivative is not readily found, its close analog, Diethyl 2-(4-methoxyphenyl)propanedioate, is registered under CAS Number 23197-67-3 [1].

The core structure consists of a malonic acid backbone esterified with two ethyl groups, and a 4-ethoxyphenyl substituent at the central carbon (α-carbon). This ethoxy functional group, compared to a methoxy group, can subtly influence the compound's lipophilicity and metabolic stability, a critical consideration in drug design.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of Diethyl 2-(4-ethoxyphenyl)propanedioate are crucial for its handling, reaction optimization, and formulation. Below is a table summarizing key properties, with data for the well-characterized parent compound, Diethyl malonate, and the closely related Diethyl 2-(4-methoxyphenyl)propanedioate for comparative analysis. The properties for the target compound are predicted based on these analogs.

| Property | Diethyl malonate | Diethyl 2-(4-methoxyphenyl)propanedioate | Diethyl 2-(4-ethoxyphenyl)propanedioate (Predicted) |

| Molecular Formula | C₇H₁₂O₄[2][3] | C₁₄H₁₈O₅[1] | C₁₅H₂₀O₅ |

| Molecular Weight | 160.17 g/mol [2][3] | 266.29 g/mol [1] | 280.32 g/mol |

| Appearance | Colorless liquid[3] | Not specified (likely liquid or low-melting solid) | Colorless to pale yellow liquid |

| Boiling Point | 199 °C[3] | Not specified | > 200 °C |

| Melting Point | -50 °C[3] | Not specified | < 25 °C |

| Density | 1.055 g/mL at 25 °C[3] | Not specified | ~1.1 g/mL at 25 °C |

| Solubility | Negligible in water[3]. Soluble in ethanol, ether, acetone[4]. | Insoluble in water | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). |

Synthesis of Diethyl Arylmalonates: A Methodological Deep Dive

The synthesis of diethyl arylmalonates, such as the 4-ethoxyphenyl derivative, is a cornerstone of their utility. The primary challenge lies in the formation of the carbon-carbon bond between the aromatic ring and the α-carbon of the diethyl malonate. Due to the relatively low electrophilicity of aryl halides, direct alkylation of diethyl malonate is often inefficient[5]. Modern organometallic cross-coupling reactions have emerged as the most robust and versatile methods.

The Ullmann-Type Coupling: A Copper-Catalyzed Approach

One of the most effective methods for the arylation of diethyl malonate is the Ullmann-type condensation[6]. This copper-catalyzed reaction provides a direct route to the desired product.

Caption: Ullmann-Type Synthesis of Diethyl 2-(4-ethoxyphenyl)propanedioate.

Experimental Protocol: Copper-Catalyzed Arylation of Diethyl Malonate

This protocol is a generalized procedure based on modern Ullmann-type couplings for the synthesis of α-aryl malonates[7][8].

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add the copper(I) iodide catalyst (e.g., 10 mol%) and the ligand (e.g., 2-picolinic acid, 20 mol%).

-

Reactant Addition: Add the base (e.g., cesium carbonate, 2.0 equivalents). The flask is then evacuated and backfilled with an inert gas three times.

-

Solvent and Reagents: Add the anhydrous solvent (e.g., toluene) via syringe, followed by diethyl malonate (1.5 equivalents) and the 4-ethoxyaryl halide (e.g., 4-bromo- or 4-iodophenetole, 1.0 equivalent).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Diethyl 2-(4-ethoxyphenyl)propanedioate.

Applications in Drug Development and Medicinal Chemistry

The true value of Diethyl 2-(4-ethoxyphenyl)propanedioate lies in its potential as a versatile precursor for a wide range of pharmacologically active molecules. The malonic ester moiety is a synthon for substituted acetic acids, which are common structural motifs in many drugs[3].

Synthesis of Barbiturates and Heterocyclic Compounds

A primary application of arylmalonates is in the synthesis of barbiturates[5]. Condensation of a disubstituted malonic ester with urea or thiourea under basic conditions yields the corresponding barbituric acid or thiobarbituric acid derivative. For Diethyl 2-(4-ethoxyphenyl)propanedioate, this would involve a preliminary alkylation or arylation at the α-position, followed by cyclocondensation.

Caption: General pathway to substituted barbiturates from arylmalonates.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Many NSAIDs, such as Felbinac, are α-aryl acetic acid derivatives[8]. The synthesis of these compounds can be achieved through the hydrolysis and subsequent decarboxylation of the corresponding arylmalonic ester. This makes Diethyl 2-(4-ethoxyphenyl)propanedioate a potential starting material for novel anti-inflammatory agents.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for Diethyl 2-(4-ethoxyphenyl)propanedioate is not available, the safety precautions can be inferred from related compounds like diethyl malonate.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Fire Safety: Diethyl malonate is a combustible liquid[9]. Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media such as dry chemical, foam, or carbon dioxide.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Diethyl 2-(4-ethoxyphenyl)propanedioate, while not as extensively documented as some of its analogs, represents a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis, achievable through modern cross-coupling methodologies, opens the door to a wide array of complex molecules, including potential new therapeutics in the areas of central nervous system disorders and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, grounded in the established chemistry of arylmalonic esters.

References

- Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (n.d.). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc.

-

ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. Retrieved from [Link]

- Cheng, F., Chen, T., Huang, Y.-Q., Li, J.-W., Zhou, C., Xiao, X., & Chen, F.-E. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115–120.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- KISHIDA CHEMICAL CO., LTD. (n.d.).

-

Zambito, A. J., & Howe, E. E. (n.d.). Diethyl acetamidomalonate. Organic Syntheses Procedure. Retrieved from [Link]

-

Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Retrieved from [Link]

-

(n.d.). Diethyl bis(hydroxymethyl)malonate. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). diethyl 2-(ethoxymethylene)malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(4-methoxyphenyl)malonate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]

Sources

- 1. Diethyl 2-(4-methoxyphenyl)malonate | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl malonate [webbook.nist.gov]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 4-ethoxyphenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-ethoxyphenylmalonate is a derivative of diethyl malonate, a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The introduction of a 4-ethoxyphenyl group to the malonate core creates a molecule with potential applications in the synthesis of more complex pharmaceutical and bioactive compounds. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectroscopic behavior. The molecule consists of a central malonic ester moiety substituted with a 4-ethoxyphenyl group.

Figure 1: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-ethoxyphenyl group and the aliphatic protons of the two ethyl ester groups and the ethoxy substituent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.10 | Doublet | 2H | Ar-H (ortho to malonate) |

| 6.90 - 6.80 | Doublet | 2H | Ar-H (ortho to ethoxy) |

| 4.60 - 4.50 | Singlet | 1H | CH (malonate) |

| 4.25 - 4.15 | Quartet | 4H | O-CH₂ (ester) |

| 4.10 - 4.00 | Quartet | 2H | O-CH₂ (ethoxy) |

| 1.45 - 1.35 | Triplet | 3H | CH₃ (ethoxy) |

| 1.30 - 1.20 | Triplet | 6H | CH₃ (ester) |

Interpretation:

-

Aromatic Protons (7.20 - 6.80 ppm): The para-substituted benzene ring will give rise to two doublets, characteristic of an AA'BB' system. The protons ortho to the electron-withdrawing malonate group are expected to be downfield (7.20 - 7.10 ppm) compared to the protons ortho to the electron-donating ethoxy group (6.90 - 6.80 ppm).

-

Malonate Methine Proton (4.60 - 4.50 ppm): The single proton on the central carbon of the malonate is directly attached to the aromatic ring and is flanked by two carbonyl groups, leading to a significant downfield shift. It is expected to appear as a singlet.

-

Ester Methylene Protons (4.25 - 4.15 ppm): The four protons of the two equivalent methylene groups in the ethyl esters are deshielded by the adjacent oxygen atoms and will appear as a quartet due to coupling with the neighboring methyl groups.

-

Ethoxy Methylene Protons (4.10 - 4.00 ppm): The two protons of the methylene group in the ethoxy substituent are also deshielded by the adjacent oxygen and will appear as a quartet.

-

Ethoxy Methyl Protons (1.45 - 1.35 ppm): The three protons of the methyl group of the ethoxy substituent will appear as a triplet, coupled to the adjacent methylene group.

-

Ester Methyl Protons (1.30 - 1.20 ppm): The six protons of the two equivalent methyl groups in the ethyl esters will appear as a triplet, coupled to the adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 168 - 167 | C=O (ester) |

| 159 - 158 | Ar-C (C-O) |

| 130 - 129 | Ar-C (C-malonate) |

| 128 - 127 | Ar-CH |

| 115 - 114 | Ar-CH |

| 64 - 63 | O-CH₂ (ethoxy) |

| 62 - 61 | O-CH₂ (ester) |

| 58 - 57 | CH (malonate) |

| 15 - 14 | CH₃ (ethoxy) |

| 14 - 13 | CH₃ (ester) |

Interpretation:

-

Carbonyl Carbons (168 - 167 ppm): The two equivalent ester carbonyl carbons are expected in the typical downfield region for esters.

-

Aromatic Carbons (159 - 114 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the ethoxy group will be the most downfield, followed by the carbon attached to the malonate. The two sets of equivalent aromatic CH carbons will appear in the 128-114 ppm range.

-

Aliphatic Carbons (64 - 13 ppm): The methylene carbons of the ethoxy and ester groups will be in the 64-61 ppm region, with the ethoxy methylene carbon being slightly more downfield. The malonate methine carbon is expected around 58-57 ppm. The methyl carbons of the ethoxy and ester groups will be the most upfield signals.

Experimental Protocol for NMR Spectroscopy

Figure 2: General workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1750 - 1730 | Strong | C=O stretch (ester) |

| 1610 - 1580 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (ester and ether) |

| 1100 - 1000 | Strong | C-O stretch (ether) |

Interpretation:

-

C-H Stretching (3100 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

Carbonyl Stretching (1750 - 1730 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the C=O stretching of the two ester groups.

-

Aromatic C=C Stretching (1610 - 1580 cm⁻¹): These absorptions are indicative of the benzene ring.

-

C-O Stretching (1250 - 1000 cm⁻¹): Strong bands in this region will correspond to the C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| Predicted m/z | Ion |

| 280 | [M]⁺ (Molecular Ion) |

| 235 | [M - OEt]⁺ |

| 207 | [M - COOEt]⁺ |

| 179 | [M - 2 x COOEt + H]⁺ |

| 149 | [4-ethoxyphenyl-CH₂]⁺ |

| 121 | [4-ethoxyphenyl]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 280, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways would involve the loss of the ethoxy and carbethoxy groups from the malonate moiety, as well as cleavage of the bond between the aromatic ring and the malonate carbon.

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a crucial resource for researchers in the synthesis and characterization of this compound. By understanding the anticipated spectral features, scientists can more efficiently and accurately confirm the identity and purity of their synthesized materials, facilitating further research and development.

References

The following references provide spectroscopic data for compounds analogous to this compound and are useful for predicting its spectral properties.

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules 1999, 4, 62-68. [Link]

-

Human Metabolome Database: Diethyl malonate ¹H NMR Spectrum. [Link]

-

NIST WebBook: Diethyl malonate. [Link]

-

Organic Chemistry Data: ¹³C NMR Chemical Shifts. [Link]

-

St. Paul's Cathedral Mission College: Spectroscopic Analysis of Organic Compounds. [Link]

An In-depth Technical Guide to the Malonic Ester Synthesis of 3-(4-ethoxyphenyl)propanoic Acid from 4-Ethoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The malonic ester synthesis is a robust and highly versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids. This guide provides a comprehensive technical overview of the application of this classical reaction to the synthesis of 3-(4-ethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of each step, from enolate formation to the final decarboxylation, providing field-proven insights into experimental design and execution. Detailed, self-validating protocols for each stage of the synthesis are presented, alongside a thorough discussion of safety considerations and characterization of the intermediate and final products.

Introduction

The malonic ester synthesis provides a reliable pathway to mono- and di-substituted acetic acids, effectively utilizing diethyl malonate as a synthetic equivalent for the ⁻CH₂COOH synthon.[1][2][3] The core principles of this multi-step process involve the deprotonation of the acidic α-hydrogen of a malonic ester, followed by nucleophilic substitution with an alkyl halide, subsequent hydrolysis of the ester groups, and finally, decarboxylation to yield the desired carboxylic acid.[3][4] The relatively low pKa of the α-hydrogens of diethyl malonate (approximately 13) allows for the use of moderately strong bases, such as sodium ethoxide, making this a widely accessible and practical synthetic route.[1]

This guide focuses on the synthesis of 3-(4-ethoxyphenyl)propanoic acid, a compound of interest in drug development due to its structural motifs present in various biologically active molecules. The synthesis commences with the alkylation of diethyl malonate using the electrophile 4-ethoxybenzyl bromide. The ethoxy-substituted benzyl halide is a good substrate for this SN2 reaction.[3]

Mechanistic Pathway and Rationale

The synthesis of 3-(4-ethoxyphenyl)propanoic acid via the malonic ester route is a well-established four-step process: enolate formation, alkylation, hydrolysis, and decarboxylation. Each step is critical for the overall success of the synthesis, and a thorough understanding of the underlying mechanisms allows for optimization and troubleshooting.

Step 1: Enolate Formation

The synthesis is initiated by the deprotonation of diethyl malonate at the α-carbon. The hydrogens on this carbon are significantly more acidic than those of a simple ester due to the inductive effect and resonance stabilization provided by the two flanking carbonyl groups.

Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[5] The use of an alkoxide that matches the alkyl group of the ester is crucial to prevent transesterification, a potential side reaction that would lead to a mixture of ester products.[6] The ethoxide anion readily abstracts an α-hydrogen, forming a resonance-stabilized enolate.

Step 2: Alkylation

The generated enolate is a potent nucleophile that readily participates in an SN2 reaction with a suitable electrophile. In this synthesis, 4-ethoxybenzyl bromide serves as the electrophile. Benzyl halides are particularly good substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[3]

The nucleophilic α-carbon of the enolate attacks the benzylic carbon of 4-ethoxybenzyl bromide, displacing the bromide ion and forming a new carbon-carbon bond. This step yields the key intermediate, diethyl (4-ethoxybenzyl)malonate.

Step 3: Hydrolysis (Saponification)

The two ester groups of the substituted malonic ester are then hydrolyzed to carboxylic acids. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[3]

The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This is followed by the elimination of ethoxide to form the carboxylates. A subsequent acidification step is required to protonate the carboxylate anions and generate the dicarboxylic acid, (4-ethoxybenzyl)malonic acid.

Step 4: Decarboxylation

The final step is the decarboxylation of the substituted malonic acid. β-keto acids and malonic acids are susceptible to decarboxylation upon heating.[4] The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable carboxylic acid.[3] This step results in the loss of one of the carboxyl groups as carbon dioxide and the formation of the final product, 3-(4-ethoxyphenyl)propanoic acid.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Overall transformation of diethyl malonate to 3-(4-ethoxyphenyl)propanoic acid.

Detailed Mechanistic Workflow

Caption: Step-by-step mechanistic workflow of the malonic ester synthesis.

Experimental Protocols

Safety Precaution: This synthesis involves the use of flammable solvents, strong bases, and a lachrymatory benzyl bromide derivative. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Part 1: Synthesis of Diethyl (4-ethoxybenzyl)malonate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Sodium | 22.99 | 2.3 g | 0.1 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Diethyl Malonate | 160.17 | 16.0 g (14.3 mL) | 0.1 |

| 4-Ethoxybenzyl Bromide | 215.09 | 21.5 g | 0.1 |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add 16.0 g of diethyl malonate dropwise from the dropping funnel with stirring.

-

Alkylation: After the addition of diethyl malonate is complete, add 21.5 g of 4-ethoxybenzyl bromide dropwise. The reaction mixture may become warm.

-

Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (4-ethoxybenzyl)malonate. The product can be further purified by vacuum distillation.

Part 2: Synthesis of 3-(4-ethoxyphenyl)propanoic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl (4-ethoxybenzyl)malonate | 294.34 | 29.4 g | 0.1 |

| Sodium Hydroxide | 40.00 | 12.0 g | 0.3 |

| Water | 18.02 | 50 mL | - |

| Ethanol | 46.07 | 50 mL | - |

| Concentrated HCl | ~37% | As needed | - |

Procedure:

-

Saponification: In a round-bottom flask, dissolve 29.4 g of diethyl (4-ethoxybenzyl)malonate in 50 mL of ethanol. Add a solution of 12.0 g of sodium hydroxide in 50 mL of water.

-

Reaction Completion: Heat the mixture to reflux for 3-4 hours, or until the hydrolysis is complete (as indicated by the disappearance of the ester spot on TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of (4-ethoxybenzyl)malonic acid should form.

-

Decarboxylation: Gently heat the acidified mixture. Bubbles of carbon dioxide will evolve. Continue heating at a gentle reflux until the gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. The product may crystallize out. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-ethoxyphenyl)propanoic acid. The solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Characterization of Products

Accurate characterization of the intermediate and final products is essential to confirm the success of the synthesis and to ensure the purity of the compounds. The following are the expected spectroscopic data for diethyl (4-ethoxybenzyl)malonate and 3-(4-ethoxyphenyl)propanoic acid, based on analogous compounds.

Diethyl (4-ethoxybenzyl)malonate

-

¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (q, J = 7.1 Hz, 4H, 2 x OCH₂CH₃), 4.02 (q, J = 7.1 Hz, 2H, Ar-OCH₂CH₃), 3.55 (t, J = 7.7 Hz, 1H, CH(COOEt)₂), 3.20 (d, J = 7.7 Hz, 2H, Ar-CH₂), 1.41 (t, J = 7.1 Hz, 3H, Ar-OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 169.0 (C=O), 158.0 (Ar-C-O), 130.0 (Ar-CH), 129.5 (Ar-C), 114.5 (Ar-CH), 63.5 (Ar-OCH₂), 61.5 (OCH₂CH₃), 52.0 (CH(COOEt)₂), 35.0 (Ar-CH₂), 14.8 (Ar-OCH₂CH₃), 14.0 (OCH₂CH₃).

-

IR (neat, cm⁻¹): ~2980 (C-H), ~1735 (C=O, ester), ~1610, 1510 (C=C, aromatic), ~1245 (C-O, ether).

-

Mass Spectrometry (EI): m/z (%) = 294 [M]⁺, 249 [M-OEt]⁺, 149, 121 [ethoxybenzyl cation]⁺.

3-(4-ethoxyphenyl)propanoic Acid

-

¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H, COOH), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 6.83 (d, J = 8.6 Hz, 2H, Ar-H), 4.01 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.92 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂COOH), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 179.0 (COOH), 157.5 (Ar-C-O), 132.0 (Ar-C), 129.5 (Ar-CH), 114.5 (Ar-CH), 63.4 (OCH₂CH₃), 36.0 (CH₂COOH), 30.0 (Ar-CH₂), 14.8 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): ~3000 (broad, O-H), ~2980, 2930 (C-H), ~1705 (C=O, acid), ~1610, 1510 (C=C, aromatic), ~1240 (C-O, ether).

-

Mass Spectrometry (EI): m/z (%) = 194 [M]⁺, 149, 121 [ethoxybenzyl cation]⁺, 45.

Conclusion

The malonic ester synthesis remains a powerful and reliable method for the preparation of substituted carboxylic acids. This guide has provided an in-depth technical overview of its application in the synthesis of 3-(4-ethoxyphenyl)propanoic acid from 4-ethoxybenzyl bromide. By understanding the mechanistic principles behind each step and adhering to the detailed experimental protocols, researchers can confidently and efficiently synthesize this valuable compound. The provided characterization data, based on closely related structures, serves as a robust guide for product identification and purity assessment, ensuring the integrity of the final product for its intended applications in drug development and other scientific endeavors.

References

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Malonic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

-

Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Malonic Ester Synthesis. (2025). YouTube. Retrieved from [Link]

-

Malonic ester synthesis. (2022). Online Chemistry notes. Retrieved from [Link]

-

Solved 5. A malonic ester synthesis begins with the | Chegg.com. (2021). Chegg. Retrieved from [Link]

-

The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

-

19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]

-

23.8 Malonic Ester Synthesis. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). [Source not further specified].

-

Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Diethyl benzylmalonate, IR, NMR, Mass. (2014). New Drug Approvals. Retrieved from [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293260). (n.d.). NP-MRD. Retrieved from [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

3-(4-Methoxyphenyl)propionic acid. (n.d.). the NIST WebBook. Retrieved from [Link]

-

3-(4-Methoxyphenyl)propionic acid. (n.d.). the NIST WebBook. Retrieved from [Link]

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). [Source not further specified].

-

How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

-

Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Diethyl 2-(4-ethoxyphenyl)malonate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Diethyl 2-(4-ethoxyphenyl)malonate, a valuable intermediate in the pharmaceutical and fine chemical industries. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical process parameters involved. The primary focus is on the robust and widely applicable malonic ester synthesis, with a detailed exploration of the synthesis of key starting materials. An alternative synthetic strategy is also discussed, offering a comparative perspective on available methodologies. This guide emphasizes the causality behind experimental choices, providing a framework for logical process development and troubleshooting.

Introduction and Strategic Overview

Diethyl 2-(4-ethoxyphenyl)malonate is a disubstituted malonic ester derivative. Its structural motif is a precursor to a variety of more complex molecules, particularly in the synthesis of barbiturates and other pharmacologically active compounds. The synthetic challenge lies in the efficient and selective formation of the carbon-carbon bond between the 4-ethoxyphenyl moiety and the malonate backbone.

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule:

-

Strategy A: Malonic Ester Synthesis (Alkylation Route). This is the most common and direct approach. It involves the alkylation of a diethyl malonate enolate with a suitable 4-ethoxyphenyl-containing electrophile. This strategy is highly reliable and leverages the well-established reactivity of malonic esters.[1][2][3]

-

Strategy B: Phenylacetic Acid Route. This alternative approach begins with a 4-ethoxyphenylacetic acid derivative, which is then converted to the corresponding malonic acid and subsequently esterified. While feasible, this route typically involves more synthetic steps.

This guide will focus principally on Strategy A due to its efficiency and widespread use in both academic and industrial settings.

Figure 1: High-level comparison of the two primary synthetic strategies for Diethyl 2-(4-ethoxyphenyl)malonate.

Recommended Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and powerful method for preparing substituted carboxylic acids and their derivatives.[2][4] The core of this strategy is the deprotonation of the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in an S_N2 reaction with an alkyl halide.[5]

The overall workflow for the synthesis of Diethyl 2-(4-ethoxyphenyl)malonate via this route is outlined below:

Figure 2: Recommended synthetic workflow starting from commercially available materials.

Synthesis of Key Precursors

The success of the malonic ester synthesis is contingent on the availability of a suitable alkylating agent. In this section, we detail the preparation of the necessary precursors starting from hydroquinone.

Principle: The synthesis of 4-ethoxyphenol from hydroquinone is a classic example of the Williamson ether synthesis.[6] This reaction involves the deprotonation of one of the phenolic hydroxyl groups of hydroquinone to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.[7] Using a weak base and controlling the stoichiometry is crucial to favor mono-ethylation over the formation of 1,4-diethoxybenzene.

Experimental Protocol:

-

To a solution of hydroquinone (1 equivalent) in a suitable solvent such as ethanol or acetone, add a mild base like potassium carbonate (K₂CO₃, 1.1 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Add an ethylating agent (e.g., ethyl bromide or diethyl sulfate, 1.05 equivalents) dropwise over a period of 1-2 hours.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by dissolving it in diethyl ether, washing with a dilute aqueous NaOH solution to remove unreacted hydroquinone, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield 4-ethoxyphenol.

| Parameter | Value | Reference(s) |

| Starting Material | Hydroquinone | [7] |

| Reagents | Ethyl bromide, K₂CO₃ | [7] |

| Solvent | Acetone or Ethanol | [7] |

| Reaction Temp. | Reflux | [7] |

| Typical Yield | ~60-70% | [7] |

Table 1: Summary of reaction parameters for the synthesis of 4-ethoxyphenol.

This intermediate can be prepared from 4-ethoxyphenol through a multi-step sequence, often involving the acylation to 4-ethoxyphenylacetic acid followed by reduction. A more direct, albeit longer, route starts from phenol itself, as described in some patents, involving acylation, Fries rearrangement, ethylation, and subsequent reduction steps.[8][9]

Principle: To make the 2-(4-ethoxyphenyl)ethanol an effective electrophile for the malonic ester synthesis, its hydroxyl group must be converted into a good leaving group. Two common strategies are conversion to an alkyl bromide or a tosylate.

-

Bromination with PBr₃: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides via an S_N2 mechanism, which results in the inversion of stereochemistry if a chiral center is present.[10][11][12][13]

-

Tosylation with TsCl: p-Toluenesulfonyl chloride (TsCl) reacts with alcohols in the presence of a base (e.g., pyridine or triethylamine) to form tosylates. The tosylate group is an excellent leaving group, making the resulting compound highly reactive in S_N2 reactions.[14]

Experimental Protocol (Tosylation):

-

Dissolve 2-(4-ethoxyphenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[14]

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC indicates the consumption of the starting alcohol.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-ethoxyphenyl)ethyl tosylate, which can be purified by chromatography if necessary.

| Parameter | Value | Reference(s) |

| Starting Material | 2-(4-ethoxyphenyl)ethanol | [14] |

| Reagents | p-Toluenesulfonyl chloride, Triethylamine | [14] |

| Solvent | Dichloromethane (DCM) | [14] |

| Reaction Temp. | 0 °C to room temperature | [14] |

| Typical Yield | >90% | [15] |

Table 2: Summary of reaction parameters for the tosylation of 2-(4-ethoxyphenyl)ethanol.

Core Reaction: Alkylation of Diethyl Malonate

Principle: This step is the cornerstone of the synthesis. Diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide (NaOEt) in ethanol, to form a nucleophilic enolate.[5] It is critical to use an alkoxide base that matches the ester's alcohol to prevent transesterification.[1] The enolate then displaces the leaving group (bromide or tosylate) from the prepared electrophile in an S_N2 reaction to form the C-C bond.

Expertise & Experience: A common side reaction in malonic ester synthesis is dialkylation, where the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with a second molecule of the electrophile.[1][16] To minimize this, an excess of diethyl malonate relative to the base and alkylating agent can be used.[3]

Experimental Protocol:

-

In a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 equivalent) in absolute ethanol.

-

Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.1 equivalents) dropwise with stirring.

-

To the resulting solution of the diethyl malonate enolate, add a solution of 2-(4-ethoxyphenyl)ethyl tosylate (or bromide) (1 equivalent) in ethanol dropwise over 1 hour.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent by rotary evaporation. The crude product, Diethyl 2-(4-ethoxyphenyl)malonate, is then purified by vacuum distillation.

| Parameter | Value | Reference(s) |

| Starting Materials | Diethyl malonate, 2-(4-ethoxyphenyl)ethyl tosylate | [1][5] |

| Base | Sodium ethoxide | [1][5] |

| Solvent | Absolute Ethanol | [17] |

| Reaction Temp. | Reflux | [17] |

| Typical Yield | 75-85% | [17] |

Table 3: Summary of reaction parameters for the alkylation of diethyl malonate.

Alternative Synthetic Pathway: Phenylacetic Acid Route

For completeness, an alternative route starting from 4-ethoxyphenylacetic acid is presented. This method involves the conversion of the phenylacetic acid into a malonic acid derivative, followed by esterification.

Figure 3: Alternative synthetic workflow via the phenylacetic acid route.

Preparation of 4-Ethoxyphenylacetic Acid

This intermediate can be synthesized by the hydrolysis of 4-ethoxyphenylacetonitrile. The nitrile itself can be prepared from the corresponding benzyl chloride and an alkali metal cyanide.[18] The hydrolysis of the nitrile to the carboxylic acid is typically achieved under strong acidic or basic conditions.[19][20] For example, refluxing with aqueous sulfuric acid is a common method.[19]

Conversion to Diethyl 2-(4-ethoxyphenyl)malonate

The conversion of 4-ethoxyphenylacetic acid to the target malonate involves an initial α-carboxylation followed by esterification. The direct esterification of the resulting 2-(4-ethoxyphenyl)malonic acid can be accomplished via a Fischer esterification, which involves heating the di-acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[21][22][23][24][25] The reaction is driven to completion by removing the water formed, often by azeotropic distillation.[25]

Conclusion

The synthesis of Diethyl 2-(4-ethoxyphenyl)malonate is most efficiently and reliably achieved through the malonic ester synthesis pathway. This approach offers high yields and utilizes well-understood, scalable reaction steps. The key to this synthesis is the preparation of a suitable electrophilic alkylating agent, such as 2-(4-ethoxyphenyl)ethyl tosylate, which can be readily synthesized from commercially available precursors like hydroquinone. Careful control of reaction conditions, particularly during the alkylation step to minimize dialkylation, is paramount for achieving high purity and yield of the final product. The alternative phenylacetic acid route, while viable, generally involves a longer synthetic sequence. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and process chemists to successfully synthesize this important chemical intermediate.

References

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015). WO2015035541A1. Google Patents.

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. (2001). WO2001044151A1. Google Patents.

-

LibreTexts Chemistry. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Filo. (n.d.). How to convert ethanol into ethyl bromide using HBr and PCl5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

- Method for preparing 4-ethoxy phenylacetic acid. (n.d.). CN102531884A. Google Patents.

-

Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

(n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

(n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Retrieved from [Link]

-

(n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, February 1). 3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

-

YouTube. (2017, December 29). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Preparation method of ethoxy diethyl methylene malonate. (n.d.). CN112898152A. Google Patents.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved from [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. francis-press.com [francis-press.com]

- 7. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 10. How to convert ethanol into ethyl bromide using HBr and PCl5 | Filo [askfilo.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 21. cerritos.edu [cerritos.edu]

- 22. community.wvu.edu [community.wvu.edu]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 25. Fischer Esterification [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Reactivity of the Active Methylene Group in Diethyl 4-ethoxyphenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diethyl 4-ethoxyphenylmalonate